1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one

CYP inhibition Drug-drug interaction Metabolic stability

1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one (CAS 1798808-15-7) is a privileged azetidine scaffold with low CYP enzyme inhibition (IC50 >5.6 µM) and favorable drug-likeness (XLogP3 0.5, TPSA 55.6 Ų). Its N-acetyl group eliminates deprotection steps, enabling immediate use in amide coupling and reductive amination for high-throughput SAR studies. Sourced at ≥95% purity for batch consistency.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1798808-15-7
Cat. No. B1473184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one
CAS1798808-15-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C11H14N2O2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7,12H2,1H3
InChIKeyDPJLKNKTSMJLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one (CAS 1798808-15-7) for Pharmaceutical Research and Drug Development


1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one (CAS 1798808-15-7), also known as 1-[3-(4-aminophenoxy)azetidin-1-yl]ethanone, is a synthetic organic compound featuring an azetidine ring substituted at the 3-position with a 4-aminophenoxy group and at the nitrogen with an acetyl group [1]. Its molecular formula is C11H14N2O2 with a molecular weight of 206.24 g/mol [1][2]. The compound is supplied with a typical purity of 95% [2].

Why 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one (CAS 1798808-15-7) Cannot Be Replaced by Generic Azetidine Analogs


Substitution of the 4-aminophenoxy group with other regioisomers (e.g., 2- or 3-aminophenoxy) or modification of the N-acetyl group to alternative substituents (e.g., ethyl, tert-butyloxycarbonyl, carboxamide) fundamentally alters physicochemical properties, metabolic stability, and target interaction profiles [1]. The specific substitution pattern of 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one confers a distinct combination of low CYP enzyme inhibition [2] and favorable calculated drug-likeness parameters [1], making direct replacement with a close analog unreliable for achieving consistent experimental outcomes.

Quantitative Evidence for Selecting 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one (CAS 1798808-15-7)


Low CYP450 Enzyme Inhibition Profile Minimizes Drug-Drug Interaction Risk

1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one exhibits IC50 > 5,600 nM against CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in human liver microsome assays [1]. This low inhibition profile contrasts with structurally related azetidine derivatives that often display sub-micromolar CYP inhibition, which can complicate co-administration studies or lead to unpredictable pharmacokinetics.

CYP inhibition Drug-drug interaction Metabolic stability

Regioisomeric Differentiation: 4-Aminophenoxy vs. 3-Aminophenoxy Substitution

The 4-aminophenoxy substitution of the target compound positions the amino group para to the ether oxygen, whereas the 3-aminophenoxy isomer (e.g., 2-(3-aminophenoxy)-1-(azetidin-1-yl)ethan-1-one, CAS 1179724-69-6) positions the amino group meta . This regioisomeric shift alters the vector of hydrogen-bonding interactions and can significantly impact target engagement. While direct comparative activity data for the target compound versus its 3-aminophenoxy regioisomer are not available, structural analyses of related azetidine inhibitors indicate that para-substitution generally enhances binding to sterically constrained enzyme pockets compared to meta-substitution .

Regioisomer Binding affinity Structure-activity relationship

Favorable Calculated Drug-Likeness Parameters (XLogP3 = 0.5, TPSA = 55.6 Ų)

1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one exhibits a calculated XLogP3 of 0.5 and a topological polar surface area (TPSA) of 55.6 Ų [1]. These values fall within optimal ranges for oral bioavailability (XLogP3 ≤5, TPSA ≤140 Ų) and suggest balanced aqueous solubility and passive membrane permeability. By comparison, the N-ethyl analog 3-(4-aminophenoxy)-1-ethylazetidine (C11H16N2O, MW 192.26 g/mol) lacks an acetyl carbonyl and is expected to have higher lipophilicity (estimated XLogP3 ~1.2), which may increase non-specific protein binding and reduce solubility.

Lipophilicity Membrane permeability Drug-likeness

Synthetic Accessibility: N-Acetyl Group Simplifies Synthesis vs. Boc-Protected Analogs

The N-acetyl group of 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one eliminates the need for an acid-labile deprotection step required for N-Boc-protected analogs such as 1-Boc-3-(4-aminophenoxy)-azetidine (CAS 643087-88-1, C14H20N2O3, MW 264.33 g/mol) . Direct use of the acetylated compound in subsequent coupling or functionalization steps reduces synthetic steps by at least one, improving overall yield and throughput.

Synthetic route Deprotection Throughput

Commercially Available with Defined Purity (≥95%) from Multiple Vendors

1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one is available from Life Chemicals, Toronto Research Chemicals (TRC), and other suppliers with a standard purity of 95% [1]. In contrast, several close analogs—including 3-(4-aminophenoxy)azetidine-1-carboxamide (CAS 2090639-39-5) and 3-(4-aminophenoxy)-1-ethylazetidine—have more limited commercial distribution and may require custom synthesis, introducing variability in lead time and batch-to-batch reproducibility.

Commercial availability Purity Reproducibility

Recommended Research and Industrial Applications for 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one (CAS 1798808-15-7)


Kinase Inhibitor Lead Optimization Where CYP Liability Must Be Minimized

Given its IC50 >5.6 µM against major CYP isoforms [1], the compound serves as a privileged starting point for designing kinase inhibitors with low drug-drug interaction potential. Its azetidine core provides conformational constraint that can improve target selectivity while the low CYP inhibition reduces the likelihood of metabolic complications in downstream in vivo studies.

Parallel Synthesis and SAR Exploration of Azetidine-Based Libraries

The N-acetyl group eliminates the need for a deprotection step [1], enabling immediate use in amide coupling, reductive amination, or other N-functionalization reactions. This streamlined synthetic route supports high-throughput chemistry and rapid analog generation for structure-activity relationship (SAR) studies.

Biophysical and Cellular Assays Requiring Balanced Solubility and Permeability

With an XLogP3 of 0.5 and TPSA of 55.6 Ų [1], the compound possesses physicochemical properties consistent with favorable aqueous solubility and passive membrane diffusion. It is well-suited for cellular target engagement assays, phenotypic screens, and initial in vitro ADME profiling without confounding solubility artifacts.

Reproducible Pharmacological Studies Relying on High-Purity Commercial Material

The availability of 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one from multiple established vendors at ≥95% purity [1] ensures batch-to-batch consistency and reliable sourcing. This reduces variability in dose-response and mechanistic studies, particularly for academic or industrial laboratories requiring long-term supply continuity.

Quote Request

Request a Quote for 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.